Methyl 4-hydroxy-1-benzofuran-5-carboxylate
Overview
Description
Methyl 4-hydroxy-1-benzofuran-5-carboxylate, also known as coumarin methyl ether, is a naturally occurring compound found in many plants. It is widely used in the pharmaceutical and fragrance industries due to its unique aroma and medicinal properties.
Scientific Research Applications
Cytotoxic Neolignans from Traditional Chinese Medicine
A study discovered new neolignans, including a compound similar to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, from Daphniphyllum macropodum Miq., which showed significant antiproliferative activity on human non-small cell lung cancer (NSCLC) cell lines through apoptosis induction via the mitochondrial pathway (Xinhua Ma et al., 2017).
Synthesis of Benzofuran Derivatives
Another study described the synthesis of novel methylenedioxy-bearing benzofuran derivatives, highlighting the compound's role in the facile and inexpensive creation of novel structures that could serve as potential leads in drug discovery (W. Gao et al., 2011).
Poly(benzofuran-co-arylacetic Acid) Polymers
Research on the polymerization of 4-hydroxymandelic acid, which relates to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, led to the creation of a novel type of highly functionalized polymers containing poly(benzofuran-co-arylacetic acid) structures. These polymers show potential for diverse applications due to their unique reactivity and ease of preparation (A. Nan et al., 2017).
Electrochemical Synthesis of Benzofuran Derivative
A study on the electrochemical synthesis of a new benzofuran derivative from 3,4-dihydroxybenzoic acid demonstrated the potential for creating complex molecules through electrochemical methods, expanding the toolkit for synthesizing benzofuran derivatives with specific functional properties (A. B. Moghaddam et al., 2006).
Renewable PET Synthesis
Research into the production of biobased terephthalic acid precursors involved the synthesis of compounds related to Methyl 4-hydroxy-1-benzofuran-5-carboxylate, showcasing the compound's role in the development of renewable materials and contributing to sustainable chemistry (J. Pacheco et al., 2015).
properties
IUPAC Name |
methyl 4-hydroxy-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRURJQQQURGQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)OC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453821 | |
Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |
CAS RN |
60077-57-8 | |
Record name | Methyl 4-hydroxy-1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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